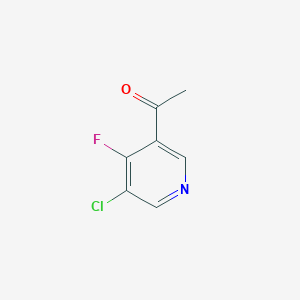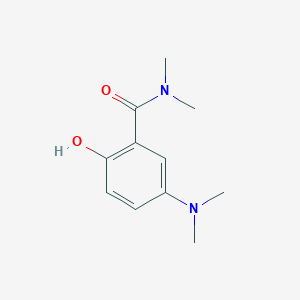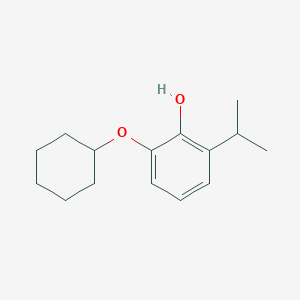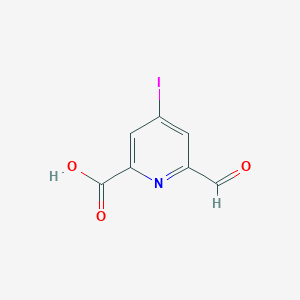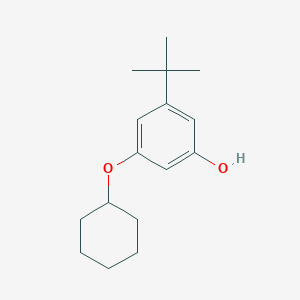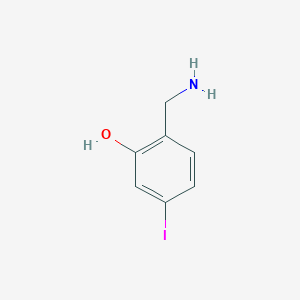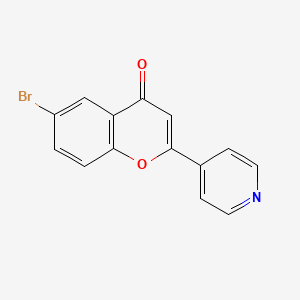
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a chromenone core substituted with a bromine atom at the 6th position and a pyridinyl group at the 2nd position. The unique structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-4H-chromen-4-one and 4-pyridinecarboxaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 6-bromo-4H-chromen-4-one and 4-pyridinecarboxaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol.
Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chromenone core can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and conditions typically involve heating in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed
Substitution Products: Formation of 6-substituted derivatives with various functional groups.
Oxidation Products: Formation of quinones and related compounds.
Reduction Products: Formation of dihydro derivatives with reduced chromenone cores.
Scientific Research Applications
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction Pathways: The compound can influence signal transduction pathways, affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(pyridin-4-YL)-quinazolin-4-one: Similar structure but with a quinazolinone core.
6-Bromo-2-(pyridin-4-YL)-quinoline-4-carboxylic acid: Contains a quinoline core and carboxylic acid group.
Uniqueness
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one is unique due to its chromenone core, which imparts distinct chemical reactivity and biological activity compared to its quinazolinone and quinoline analogs. This uniqueness makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C14H8BrNO2 |
|---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
6-bromo-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-1-2-13-11(7-10)12(17)8-14(18-13)9-3-5-16-6-4-9/h1-8H |
InChI Key |
NKXYOYJMCDMIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


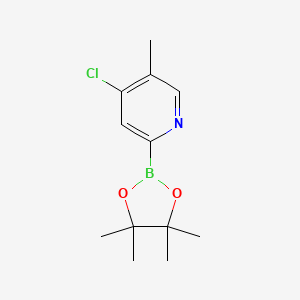
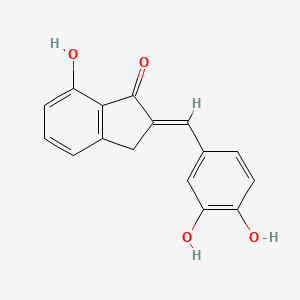
![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
